3-chloro-N-hydroxy-2,2-dimethylpropanamide
Overview
Description
3-chloro-N-hydroxy-2,2-dimethylpropanamide is a chemical compound with the molecular formula C5H10ClNO2 . It is a solid substance .
Synthesis Analysis
The synthesis of 3-chloro-N-hydroxy-2,2-dimethylpropanamide can be achieved by the reaction of hydroxylamine hydrochloride and 3-chloro-2,2-dimethylpropane chloride under the condition of a catalyst . The optimal reaction conditions have been investigated, and the content and yield of the target product were found to be more than 90% and 80% respectively .Molecular Structure Analysis
The molecular structure of 3-chloro-N-hydroxy-2,2-dimethylpropanamide consists of a central carbon atom bonded to two methyl groups, a chlorine atom, and a carbonyl group (C=O) which is further bonded to a hydroxylamine group (NHOH) . The molecular weight of the compound is 151.59 g/mol .Physical And Chemical Properties Analysis
3-chloro-N-hydroxy-2,2-dimethylpropanamide is a solid at room temperature . It has a molecular weight of 151.59 g/mol . The compound has a topological polar surface area of 49.3 Ų, suggesting it has some degree of polarity . It has a computed XLogP3-AA value of 0.5, indicating its relative hydrophobicity . The compound has two hydrogen bond donors and two hydrogen bond acceptors .Scientific Research Applications
Spectrophotometric Analysis
- A study by L. Shu (2011) describes a method for determining 3-Chloro-N-hydroxy-2,2-dimethylpropanamide using spectrophotometry. This method involves forming a stable complex with Fe(III) and the compound in a specific buffer solution. It's a simple and reliable approach for quantifying this compound in aqueous solutions (Shu, 2011).
Chemical Synthesis and Crystal Structure
- Researchers Yang Gui-qiu and Yu Chun-rui (2004) synthesized 4,4-Dimethyl-3-isoxazolidinone using 3-Chloro-N-hydroxy-2,2-dimethylpropanamide. The process involved a reaction with chloro-pivalyl chloride and hydroxylamine hydrochloride, yielding high-purity products (Gui-qiu & Chun-rui, 2004).
- S. Yalcin et al. (2012) focused on the crystal structure of a compound with 3-chloro-2,2-dimethylpropanamide as a substituent. The study revealed how the molecules are linked in a three-dimensional network through hydrogen bonds (Yalcin et al., 2012).
Synthesis in Drug Discovery
- Aboelmagd et al. (2021) explored the synthesis of metal complexes derived from a derivative of 3-Chloro-N-hydroxy-2,2-dimethylpropanamide for anti-tumor activities. This research contributes to understanding the compound's potential in developing CDK8 kinase inhibitors for colon cancer therapy (Aboelmagd et al., 2021).
Antibacterial Activity
- Bagwell, Moloney, and Thompson (2008) analyzed the antibiotic activity of oxazolomycin and related compounds containing a 3-hydroxy-2,2-dimethylpropanamide moiety. Their study provides insights into the antibacterial properties of these compounds and their potential pharmaceutical applications (Bagwell, Moloney, & Thompson, 2008).
Safety And Hazards
The compound is classified as dangerous, with hazard statements indicating it is toxic if swallowed, in contact with skin, or if inhaled . It may cause genetic defects . Precautionary measures should be taken to avoid exposure, and appropriate exhaust ventilation should be provided where dust is formed .
properties
IUPAC Name |
3-chloro-N-hydroxy-2,2-dimethylpropanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10ClNO2/c1-5(2,3-6)4(8)7-9/h9H,3H2,1-2H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOBXXWMXAMOBAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCl)C(=O)NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00395387 | |
Record name | 3-chloro-N-hydroxy-2,2-dimethylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00395387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-hydroxy-2,2-dimethylpropanamide | |
CAS RN |
81778-06-5 | |
Record name | 3-Chloro-N-hydroxy-2,2-dimethylpropanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=81778-06-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-N-hydroxy-2,2-dimethylpropionamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081778065 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-chloro-N-hydroxy-2,2-dimethylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00395387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Chloro-N-hydroxy-2,2-dimethylpropanamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.210.471 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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